

Technical Guide: Spectroscopic and Synthetic Overview of tert-Butyl Aziridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tert-butyl Aziridine-2-carboxylate	
Cat. No.:	B1660762	Get Quote

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for detailed spectroscopic and synthetic data for **tert-butyl aziridine-2-carboxylate** yielded limited specific information for the unsubstituted parent compound. The following guide provides a comprehensive overview of the closely related, well-characterized isomer, tert-butyl aziridine-1-carboxylate (BocAz). This information is presented to serve as a valuable reference for researchers working with Boc-protected aziridine scaffolds.

Introduction

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom and are of significant interest in organic synthesis and medicinal chemistry due to their high ring strain, which makes them susceptible to ring-opening reactions. This reactivity allows for the stereospecific introduction of nitrogen-containing functionalities into molecules. The incorporation of a tert-butoxycarbonyl (Boc) protecting group, as in tert-butyl aziridine-1-carboxylate, modulates the reactivity of the aziridine nitrogen and provides a handle for further synthetic transformations. This document details the available spectroscopic data and a common synthetic route for tert-butyl aziridine-1-carboxylate.

Synthesis of tert-Butyl Aziridine-1-carboxylate

A prevalent method for the synthesis of tert-butyl aziridine-1-carboxylate involves a two-step process starting from ethanolamine. The initial step is the protection of the amino group with a di-tert-butyl dicarbonate, followed by an intramolecular cyclization to form the aziridine ring.



Experimental Protocol:

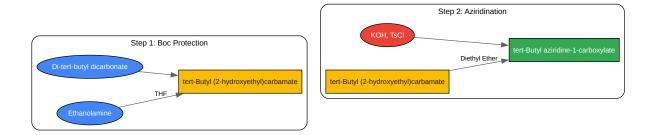
Step 1: Synthesis of tert-Butyl (2-hydroxyethyl)carbamate

To a solution of ethanolamine (1 equivalent) in an appropriate solvent such as tetrahydrofuran (THF), di-tert-butyl dicarbonate (1 equivalent) is added. The reaction mixture is stirred at room temperature for several hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by chromatography, to yield tert-butyl (2-hydroxyethyl)carbamate.

Step 2: Synthesis of tert-Butyl aziridine-1-carboxylate

The intermediate, tert-butyl (2-hydroxyethyl)carbamate (1 equivalent), is dissolved in a suitable solvent like diethyl ether. A base, such as potassium hydroxide (multiple equivalents), and tosyl chloride (1 equivalent) are added to the solution. The reaction is stirred at room temperature for an extended period (e.g., 72 hours). After filtration and aqueous workup, the organic solvent is evaporated. The final product, tert-butyl aziridine-1-carboxylate, is then purified by silica chromatography and/or distillation.

Below is a diagram illustrating the synthetic workflow.



Click to download full resolution via product page

Synthetic workflow for tert-butyl aziridine-1-carboxylate.



Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) data for tert-butyl aziridine-1-carboxylate. At the time of this report, specific experimental infrared (IR) spectroscopy data for this compound was not available in the surveyed literature.

1H NMR Data

Table 1:1H NMR Spectroscopic Data for tert-Butyl Aziridine-1-carboxylate.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.10	Singlet	4H	Aziridine ring protons (-CH2-CH2-)
1.42	Singlet	9H	tert-Butyl protons (- C(CH3)3)

Solvent: CDCl3

13C NMR Data

Table 2:13C NMR Spectroscopic Data for tert-Butyl Aziridine-1-carboxylate.

Chemical Shift (δ) ppm	Assignment
162.78	Carbonyl carbon (C=O)
81.08	Quaternary carbon of tert-butyl group (- C(CH3)3)
27.86	Methyl carbons of tert-butyl group (-C(CH3)3)
25.69	Aziridine ring carbons (-CH2-CH2-)

Solvent: CDCl3

Conclusion







This technical guide provides key synthetic and spectroscopic information for tert-butyl aziridine-1-carboxylate, a valuable building block in organic chemistry. The presented experimental protocol offers a reliable method for its preparation, and the tabulated NMR data serves as a crucial reference for the characterization of this compound and its derivatives. While specific data for the 2-carboxylate isomer remains elusive, the information provided herein for the 1-carboxylate isomer should prove beneficial for researchers engaged in the development of novel molecules incorporating the aziridine motif.

 To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Overview of tert-Butyl Aziridine-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1660762#spectroscopic-data-nmr-ir-for-tert-butyl-aziridine-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com